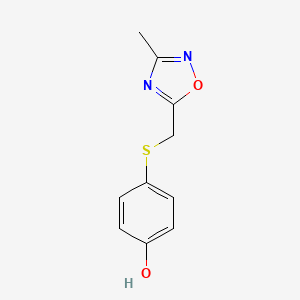
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thio)phenol, commonly known as MOTP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biotechnology. This compound is a potent antioxidant and has shown promising results in treating various diseases.
Mechanism of Action
The mechanism of action of MOTP involves its ability to scavenge free radicals and inhibit oxidative stress. It can also activate various signaling pathways in the body, leading to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. This mechanism of action makes it an effective therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MOTP has been shown to possess various biochemical and physiological effects in the body. It can reduce oxidative stress and inflammation, leading to improved cellular function. It can also improve mitochondrial function and enhance energy metabolism. These effects make it an excellent candidate for treating various diseases, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MOTP has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. It is also stable under various conditions and can be stored for extended periods. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of MOTP. One direction is to explore its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its potential as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of MOTP involves the reaction of 3-methyl-5-mercapto-1,2,4-oxadiazole with 4-chloro-phenol in the presence of a base. The reaction results in the formation of MOTP as a yellow solid. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
MOTP has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess potent antioxidant properties and can scavenge free radicals in the body. This property makes it an excellent candidate for treating various oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-11-10(14-12-7)6-15-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIOFSOIJICYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


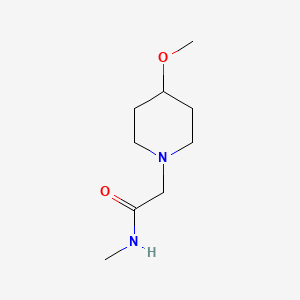

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
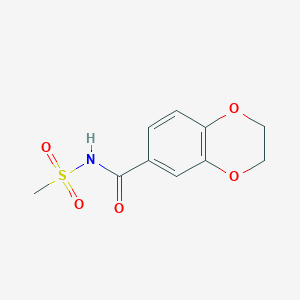
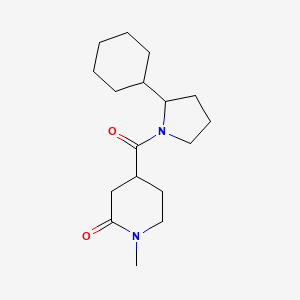
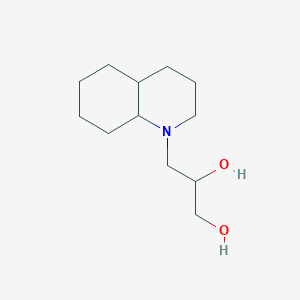
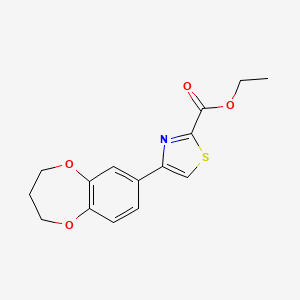
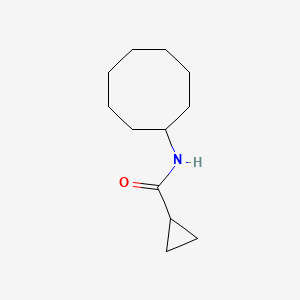
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
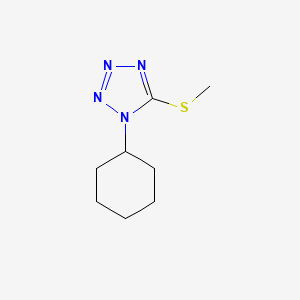
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)